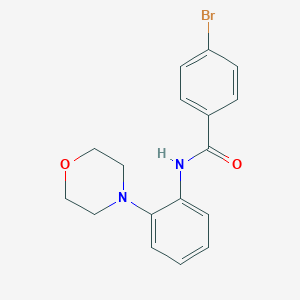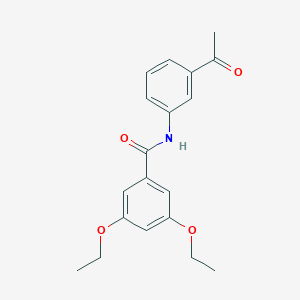
N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as PBDX, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PBDX is a sulfonamide derivative that has been synthesized using various methods.
作用机制
N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is known to bind to proteins that contain a specific amino acid sequence, which is called the FKBP12-rapamycin-binding (FRB) domain. This binding inhibits the activity of the protein, leading to a downstream effect on various cellular processes. N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been found to be a potent inhibitor of the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in cell growth and proliferation.
Biochemical and physiological effects:
N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases. Additionally, N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several advantages for lab experiments. It is a highly specific inhibitor of the mTOR pathway, which makes it a useful tool for studying this pathway. N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is also stable and easy to handle, which makes it a convenient compound for lab experiments. However, N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has some limitations as well. It has poor solubility in water, which may limit its use in some experiments. Additionally, N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has not been extensively studied in vivo, which may limit its potential applications.
未来方向
There are several future directions for the study of N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One potential direction is the development of N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide-based biosensors for the detection of specific molecules in biological samples. Another direction is the use of N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide as a potential therapy for cancer and inflammatory diseases. Moreover, the study of N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in vivo may provide further insights into its potential applications. Finally, the development of new synthesis methods for N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide may improve its yield and purity, making it a more useful tool for scientific research.
Conclusion:
In conclusion, N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound that has potential applications in scientific research. It has been found to be a useful tool in the study of protein-protein interactions, biosensors, and the detection of metal ions. N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been found to have various biochemical and physiological effects, making it a potential candidate for cancer therapy, anti-inflammatory therapy, and neuroprotection. Although N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has some limitations, its potential applications make it an exciting compound for future research.
合成方法
There are several methods for synthesizing N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, but the most commonly used method involves the reaction of 2-(bromomethyl)pyridine with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in the presence of a base. This method yields N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide as a white solid with a high yield and purity.
科学研究应用
N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been widely used in scientific research due to its potential applications in various fields. It has been found to be a useful tool in the study of protein-protein interactions, particularly in the field of drug discovery. N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been used in the development of biosensors, which can detect specific molecules in biological samples. Moreover, N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been used as a fluorescent probe for the detection of metal ions in biological systems.
属性
分子式 |
C14H14N2O4S |
|---|---|
分子量 |
306.34 g/mol |
IUPAC 名称 |
N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C14H14N2O4S/c17-21(18,16-10-11-3-1-2-6-15-11)12-4-5-13-14(9-12)20-8-7-19-13/h1-6,9,16H,7-8,10H2 |
InChI 键 |
FMZDCECHCQBGMY-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=CC=N3 |
规范 SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B246045.png)

![3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246049.png)
![2-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B246051.png)
![N-(3-{[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B246053.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B246054.png)
![N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B246055.png)
![N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B246056.png)
![N-{3-[(diphenylacetyl)amino]phenyl}butanamide](/img/structure/B246057.png)
![3,4,5-trimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246058.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246060.png)
![(6Z)-6-[3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-4-phenyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B246064.png)
